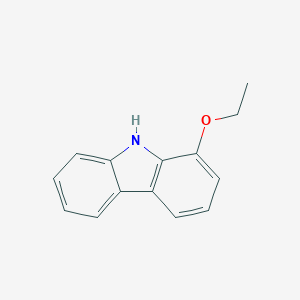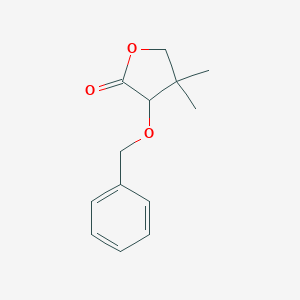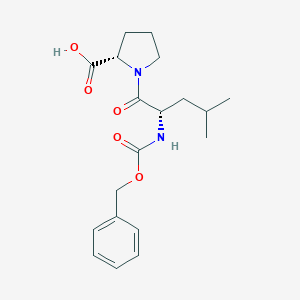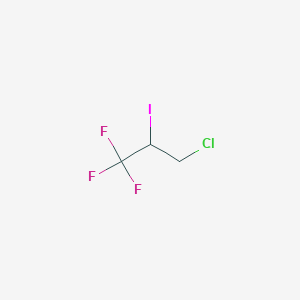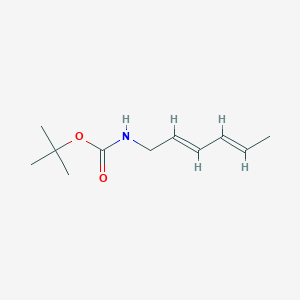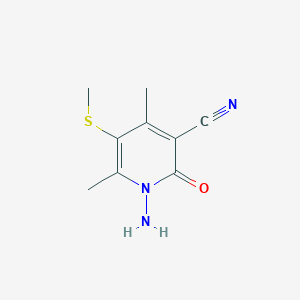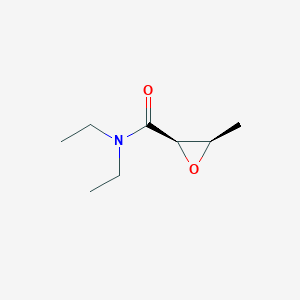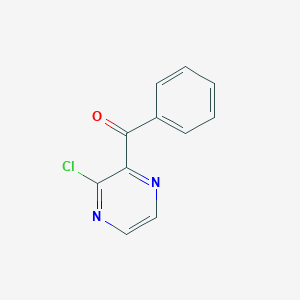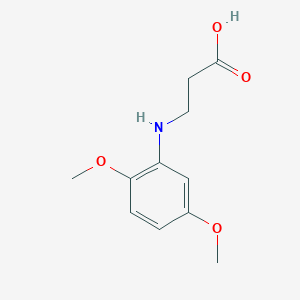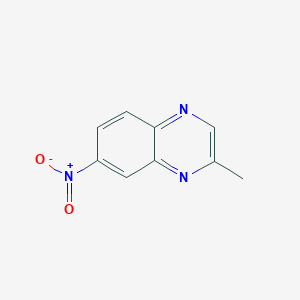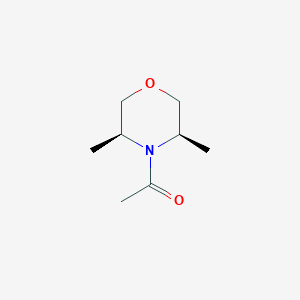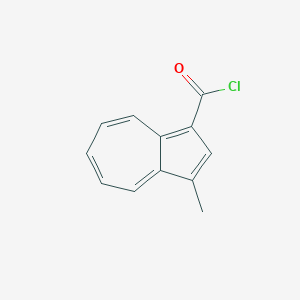
3-Methylazulene-1-carbonyl chloride
Descripción general
Descripción
3-Methylazulene-1-carbonyl chloride is a chemical compound that belongs to the class of azulene derivatives. It is an important intermediate for the synthesis of various organic compounds and is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Methylazulene-1-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles to form covalent bonds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methylazulene-1-carbonyl chloride are not well studied. However, some studies have shown that azulene-based compounds possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methylazulene-1-carbonyl chloride in lab experiments is its high reactivity, which makes it useful in the synthesis of a wide range of organic compounds. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to the formation of unwanted by-products.
Direcciones Futuras
There are several future directions for research on 3-Methylazulene-1-carbonyl chloride. One area of research could focus on the development of new synthetic methods for the compound, which could lead to the synthesis of new azulene-based compounds with novel biological activities. Another area of research could focus on the biological activities of azulene-based compounds, including 3-Methylazulene-1-carbonyl chloride, and their potential use in the development of new drugs.
Aplicaciones Científicas De Investigación
3-Methylazulene-1-carbonyl chloride is widely used in scientific research as an intermediate for the synthesis of various organic compounds. It is particularly useful in the synthesis of azulene-based compounds, which have been shown to possess a wide range of biological activities.
Propiedades
Número CAS |
120221-76-3 |
|---|---|
Nombre del producto |
3-Methylazulene-1-carbonyl chloride |
Fórmula molecular |
C12H9ClO |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
3-methylazulene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c1-8-7-11(12(13)14)10-6-4-2-3-5-9(8)10/h2-7H,1H3 |
Clave InChI |
ZYCMKQLGAKTVMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C1=CC=CC=C2)C(=O)Cl |
SMILES canónico |
CC1=CC(=C2C1=CC=CC=C2)C(=O)Cl |
Sinónimos |
1-Azulenecarbonyl chloride, 3-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


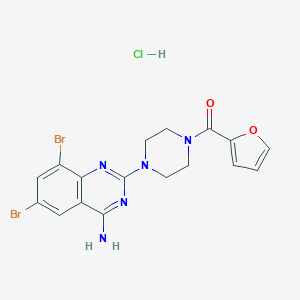
![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
